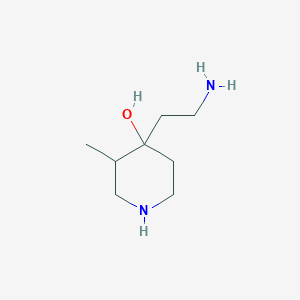
4-(2-Aminoethyl)-3-methylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-3-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminoethyl group and a hydroxyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-methylpiperidin-4-ol typically involves the reaction of 3-methylpiperidine with ethylene oxide, followed by subsequent reduction and functional group transformations. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(2-Aminoethyl)-3-methylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)piperidine: Lacks the methyl group at the 3-position.
3-Methylpiperidine: Lacks the aminoethyl and hydroxyl groups.
4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide: A related compound with additional functional groups.
Uniqueness
4-(2-Aminoethyl)-3-methylpiperidin-4-ol is unique due to the presence of both the aminoethyl and hydroxyl groups on the piperidine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H18N2O/c1-7-6-10-5-3-8(7,11)2-4-9/h7,10-11H,2-6,9H2,1H3 |
InChI 键 |
HOYYHDPGYASLHI-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCCC1(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


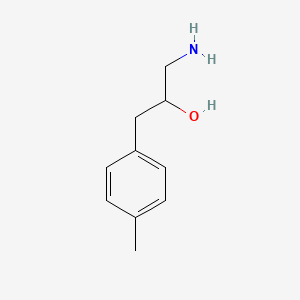
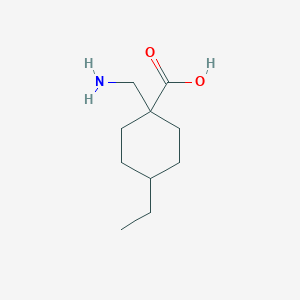
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13186752.png)
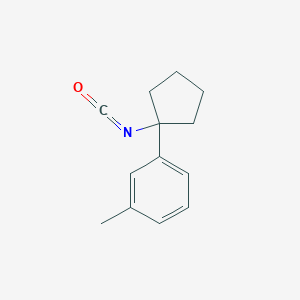
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13186759.png)

![Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186766.png)
![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
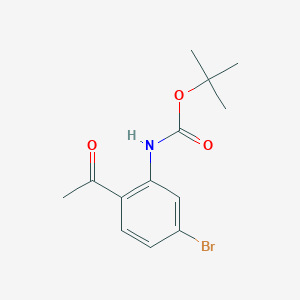
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
amine](/img/structure/B13186817.png)
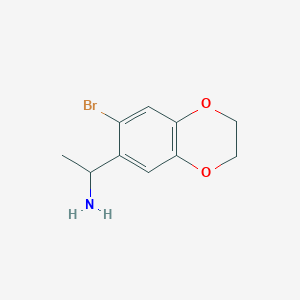
![N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
